ETHYL 1-PIPERAZINE-D8 ACETATE ETHYL 1-PIPERAZINE-D8 ACETATE
Brand Name: Vulcanchem
CAS No.: 1219795-32-0
VCID: VC0035795
InChI: InChI=1S/C8H16N2O2/c1-2-12-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3/i3D2,4D2,5D2,6D2
SMILES: CCOC(=O)CN1CCNCC1
Molecular Formula: C8H16N2O2
Molecular Weight: 180.277

ETHYL 1-PIPERAZINE-D8 ACETATE

CAS No.: 1219795-32-0

Cat. No.: VC0035795

Molecular Formula: C8H16N2O2

Molecular Weight: 180.277

* For research use only. Not for human or veterinary use.

ETHYL 1-PIPERAZINE-D8 ACETATE - 1219795-32-0

Specification

CAS No. 1219795-32-0
Molecular Formula C8H16N2O2
Molecular Weight 180.277
IUPAC Name ethyl 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetate
Standard InChI InChI=1S/C8H16N2O2/c1-2-12-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3/i3D2,4D2,5D2,6D2
Standard InChI Key MTFCXMJOGMHYAE-SQUIKQQTSA-N
SMILES CCOC(=O)CN1CCNCC1

Introduction

Chemical Structure and Properties

Molecular Identification

Ethyl 1-piperazine-D8-acetate is identified by the CAS number 1219795-32-0 and has a molecular formula of C8H8D8N2O2 . The compound exists in both free base form and as a dihydrochloride salt (2HCl), with molecular weights of 180.27 g/mol and 253.19 g/mol respectively . In the PubChem database, it is registered under CID 168476641, with the parent compound being identified as Ethyl 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetate (CID 131869263) .

The structural nomenclature of this compound reflects its specific deuteration pattern, with all eight hydrogen atoms on the piperazine ring (positions 2, 2, 3, 3, 5, 5, 6, and 6) being replaced by deuterium atoms. This precise isotopic substitution pattern is what makes the compound particularly valuable for analytical and research applications.

Physical and Chemical Characteristics

Based on its structure and chemical composition, Ethyl 1-piperazine-D8-acetate exhibits these key physical and chemical properties:

PropertyCharacteristicNotes
AppearanceWhite solidTypically crystalline powder
SolubilitySoluble in polar solventsIncluding water, alcohols, DMF
Molecular Weight (Free base)180.27 g/molAs reported in chemical databases
Molecular Weight (2HCl salt)253.19 g/molIncluding two hydrochloride groups
StabilityGenerally stableMay be hygroscopic as salt form
Deuteration8 deuterium atomsLocated on piperazine ring

The compound's chemical structure features an ethyl acetate moiety attached to a deuterated piperazine ring, with the carboxylic functionality creating an ester bond with the ethyl group. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, forms the core structure with all hydrogen atoms replaced by deuterium atoms.

Synthesis Methods and Approaches

Patent-Based Synthetic Insights

From patent literature, several key synthetic steps are commonly employed in producing piperazine-based compounds that could be adapted for the deuterated analog :

  • Deprotection reactions removing protecting groups such as Boc (tert-butyloxycarbonyl):
    "Compound shown in formula 8 is dissolved in ethyl acetate, pass into dry hydrogen chloride gas, stir, deprotection base, filter, obtaining compound shown in formula 9, is a white solid."

  • Ring-closure reactions to form the piperazine structure:
    "Compound shown in the formula 9 of deprotection base is dissolved in DMF, I-hydroxybenzotriazole, triethylamine, add EDC, make it self and ring-closure reaction occurs."

  • Recrystallization for purification:
    "The mixed solution recrystallization of isopropyl acetate and normal heptane, obtains pure compounds."

For the deuterated version, these standard procedures would need to be modified to either start with deuterated precursors or incorporate a deuteration step during the synthesis.

Applications in Scientific Research

Analytical Chemistry Applications

Ethyl 1-piperazine-D8-acetate serves critical functions in analytical chemistry:

  • Internal Standard: The deuterated compound functions as an ideal internal standard in mass spectrometry and other analytical techniques, providing a reference point that behaves chemically identical to the non-deuterated analog but is easily distinguishable by mass spectrometric detection.

  • Quantitative Analysis: The 8 mass unit difference between the deuterated and non-deuterated compounds allows for precise quantification in complex matrices, even when the non-deuterated compound is present.

  • Method Development: Helps in developing and validating analytical methods for detecting and quantifying piperazine-containing compounds in various matrices.

Pharmacokinetic and Metabolic Studies

The deuterium labeling of Ethyl 1-piperazine-D8-acetate provides significant advantages in pharmacokinetic and metabolic research:

  • Metabolic Pathway Elucidation: The deuterium label allows researchers to track the compound through various metabolic transformations, helping to identify metabolic pathways.

  • Isotope Effects: Carbon-deuterium bonds often display different breaking rates compared to carbon-hydrogen bonds, potentially leading to altered metabolic profiles that can provide insights into metabolic mechanisms.

  • Bioavailability Studies: Deuterated compounds can be used to study absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals containing piperazine moieties.

Comparative Analysis with Related Compounds

Structural Relatives and Analogs

Ethyl 1-piperazine-D8-acetate belongs to a broader family of piperazine derivatives with various applications. The table below compares it with structurally related compounds:

CompoundMolecular FormulaKey DifferencesPrimary Applications
Ethyl 1-piperazine-D8-acetateC8H8D8N2O2Contains 8 deuterium atomsAnalytical standard, research tool
Piperazine Ethyl AcetateC8H18N2O2Non-deuterated mixtureGeneral chemical applications
N-MethylpiperazineC5H12N2Simpler structure with methyl groupPharmaceutical precursor
1-(2-Hydroxyethyl)piperazineC6H14N2OContains hydroxyl functionalityEnhanced water solubility

Advantages of Deuteration

The deuteration of Ethyl 1-piperazine-D8-acetate confers several advantages compared to its non-deuterated counterpart:

  • Mass Spectrometric Detection: The +8 amu (atomic mass units) shift allows for clear differentiation from the non-deuterated compound in mass spectrometry, even in complex matrices.

  • NMR Spectroscopy: Deuterated positions are essentially "silent" in proton NMR, allowing for simplified spectral interpretation and structure confirmation.

  • Metabolic Stability: Carbon-deuterium bonds may exhibit kinetic isotope effects that can alter reaction rates in certain biochemical processes, potentially providing enhanced stability in some environments.

  • Mechanistic Insights: The use of deuterated compounds allows researchers to investigate reaction mechanisms through isotope effects, offering unique insights into chemical and biochemical processes.

Current Research and Future Perspectives

Recent Developments

The field of deuterated compounds continues to advance, with compounds like Ethyl 1-piperazine-D8-acetate playing important roles in:

  • Advanced Analytical Techniques: Integration with high-resolution mass spectrometry and other cutting-edge analytical methodologies for enhanced detection capabilities.

  • Pharmaceutical Research: As tools for understanding the metabolism and pharmacokinetics of piperazine-containing drugs, which comprise a significant portion of modern pharmaceuticals.

  • Method Validation: Ensuring accuracy and precision in analytical methods for detecting and quantifying related compounds in various matrices.

Future Research Directions

Several promising research directions exist for Ethyl 1-piperazine-D8-acetate and similar deuterated compounds:

  • Development of comprehensive analytical libraries of deuterated standards for piperazine-containing pharmaceuticals.

  • Exploration of subtle metabolic differences between deuterated and non-deuterated compounds to gain insights into biochemical mechanisms.

  • Application in studies of drug-drug interactions involving piperazine-containing medications.

  • Potential use in novel imaging techniques that can differentiate isotopically labeled compounds in biological systems.

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